molecular formula C17H14N4O3 B11326097 3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate

3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate

货号: B11326097
分子量: 322.32 g/mol
InChI 键: LJYRXVMZMLRUAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1H-四唑-1-基)-3-苯基-4-(烯丙氧基)苯甲酸酯是一种结合了四唑和苯甲酸酯结构特征的化合物。四唑以其多种生物活性而闻名,并且由于其模拟羧酸的能力,经常用于药物化学。另一方面,苯甲酸酯基团常见于各种有机化合物和药物中。

准备方法

合成路线和反应条件

1-(1H-四唑-1-基)-3-苯基-4-(烯丙氧基)苯甲酸酯的合成通常涉及以下步骤:

工业生产方法

该化合物的工业生产方法很可能涉及对上述合成路线的优化,以确保高产率和纯度。 这可能包括使用连续流动反应器、自动化合成平台以及严格的纯化技术,例如重结晶和色谱法。

化学反应分析

反应类型

1-(1H-四唑-1-基)-3-苯基-4-(烯丙氧基)苯甲酸酯可以发生各种化学反应,包括:

常见试剂和条件

主要形成的产物

科学研究应用

1-(1H-四唑-1-基)-3-苯基-4-(烯丙氧基)苯甲酸酯具有多种科学研究应用:

作用机制

1-(1H-四唑-1-基)-3-苯基-4-(烯丙氧基)苯甲酸酯的作用机制涉及其与特定分子靶标的相互作用。 四唑环可以与酶和受体形成氢键和静电相互作用,从而调节其活性。 苯甲酸酯基团可以增强化合物的亲脂性,使其更有效地穿透细胞膜 .

相似化合物的比较

类似化合物

独特性

1-(1H-四唑-1-基)-3-苯基-4-(烯丙氧基)苯甲酸酯之所以独特,是因为它结合了四唑和苯甲酸酯基团,使其能够表现出广泛的生物活性和化学反应性。 这使其成为各种科学和工业应用的通用化合物 .

生物活性

3-(1H-tetrazol-1-yl)phenyl 4-(allyloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly as a Toll-like receptor 7 (TLR7) agonist. TLR7 plays a crucial role in the immune response, particularly in recognizing viral RNA and initiating antiviral responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and supporting research findings.

The primary mechanism through which this compound exerts its biological effects is through the activation of TLR7. Upon binding to TLR7, the compound triggers a cascade of signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons, enhancing the immune response against pathogens.

Key Pathways:

  • Activation of NF-kB : This pathway is critical for the transcription of various pro-inflammatory cytokines.
  • Interferon Production : Enhances the antiviral state in neighboring cells, providing a broader defense mechanism against viral infections.

Antiviral Activity

Research indicates that compounds activating TLR7 can enhance antiviral immunity. In preclinical studies, this compound demonstrated significant efficacy against various viral infections by promoting the production of interferons and other antiviral agents.

Antitumor Effects

In addition to its antiviral properties, this compound has shown promise in cancer therapy. By activating TLR7, it can stimulate immune responses that target tumor cells. Studies have suggested that TLR7 agonists can enhance the efficacy of existing cancer treatments by improving immune surveillance and targeting tumor microenvironments.

Case Studies and Research Findings

StudyFindings
Study 1 (2020)Demonstrated that treatment with TLR7 agonists led to increased survival rates in mouse models infected with influenza virus.
Study 2 (2021)Showed enhanced antitumor activity when combined with checkpoint inhibitors in melanoma models.
Study 3 (2022)Reported improved immune response markers in patients receiving TLR7 agonist therapy as part of a clinical trial for chronic viral infections.

Safety and Toxicity

While the biological activity of this compound is promising, safety profiles are essential for clinical applications. Toxicological studies have indicated that while acute toxicity is low, long-term effects require further investigation to ensure patient safety.

属性

分子式

C17H14N4O3

分子量

322.32 g/mol

IUPAC 名称

[3-(tetrazol-1-yl)phenyl] 4-prop-2-enoxybenzoate

InChI

InChI=1S/C17H14N4O3/c1-2-10-23-15-8-6-13(7-9-15)17(22)24-16-5-3-4-14(11-16)21-12-18-19-20-21/h2-9,11-12H,1,10H2

InChI 键

LJYRXVMZMLRUAF-UHFFFAOYSA-N

规范 SMILES

C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。